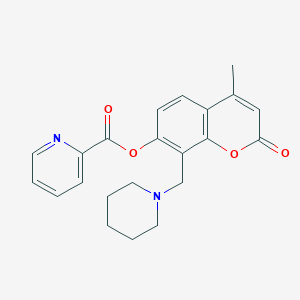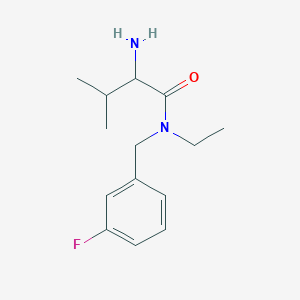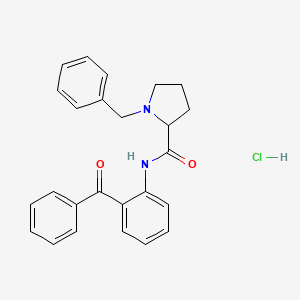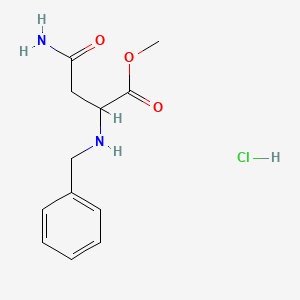
Methyl benzyl-L-asparaginate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl benzyl-L-asparaginate hydrochloride is a chemical compound with the molecular formula C12H17ClN2O3 and a molecular weight of 272.73 g/mol . This compound is a derivative of L-asparagine, an amino acid that plays a crucial role in the biosynthesis of proteins. The hydrochloride form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrochloric acid to form the hydrochloride salt, which increases the compound’s stability and solubility .
Industrial Production Methods
Industrial production of methyl benzyl-L-asparaginate hydrochloride may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the final product .
化学反応の分析
Types of Reactions
Methyl benzyl-L-asparaginate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
科学的研究の応用
Methyl benzyl-L-asparaginate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and protein synthesis.
Industry: It is used in the production of pharmaceuticals and as a reagent in various chemical processes.
作用機序
The mechanism of action of methyl benzyl-L-asparaginate hydrochloride involves its interaction with cellular enzymes and proteins. It can inhibit the synthesis of proteins by mimicking L-asparagine, thereby disrupting cellular processes that rely on this amino acid. This mechanism is particularly relevant in the context of cancer research, where the compound’s ability to inhibit protein synthesis in cancer cells is being investigated .
類似化合物との比較
Similar Compounds
L-Asparagine: The parent amino acid from which methyl benzyl-L-asparaginate hydrochloride is derived.
L-Asparaginase: An enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia.
Methyl L-asparaginate: A simpler ester derivative of L-asparagine.
Uniqueness
This compound is unique due to its benzyl group, which enhances its lipophilicity and potentially its ability to interact with cellular membranes. This structural modification may confer unique biological activities and make it a valuable tool in scientific research .
特性
分子式 |
C12H17ClN2O3 |
|---|---|
分子量 |
272.73 g/mol |
IUPAC名 |
methyl 4-amino-2-(benzylamino)-4-oxobutanoate;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-17-12(16)10(7-11(13)15)14-8-9-5-3-2-4-6-9;/h2-6,10,14H,7-8H2,1H3,(H2,13,15);1H |
InChIキー |
QDFRLDCETLZVTL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(CC(=O)N)NCC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


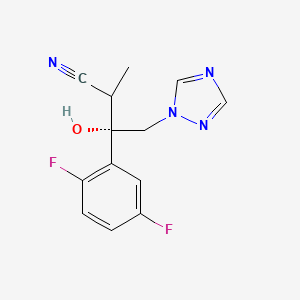
![2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B14785310.png)
![3-[3-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14785317.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylacetamide](/img/structure/B14785323.png)
![(1S,2S,4S,6S,8S,9S,12S,13R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one](/img/structure/B14785339.png)

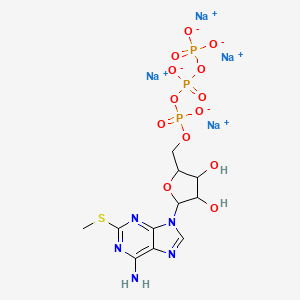
![sodium;(1R,2S,9S)-2-[(3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl)oxymethyl]-9-formyl-5-methyl-13-propan-2-yltetracyclo[7.4.0.02,11.04,8]tridec-12-ene-1-carboxylate](/img/structure/B14785368.png)
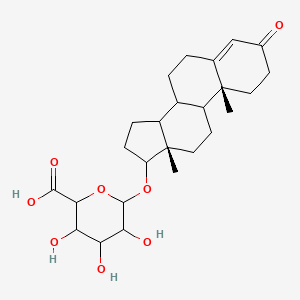
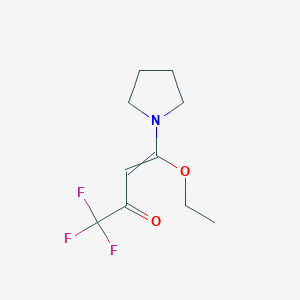
![Trimethyl 5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]benzene-1,2,4-tricarboxylate](/img/structure/B14785383.png)
